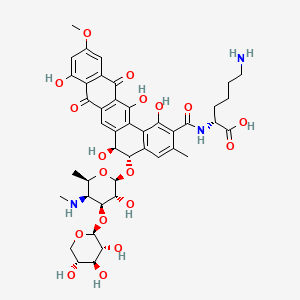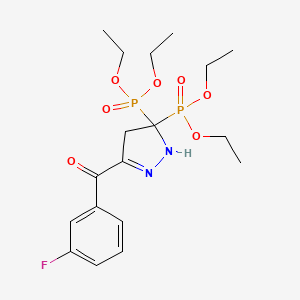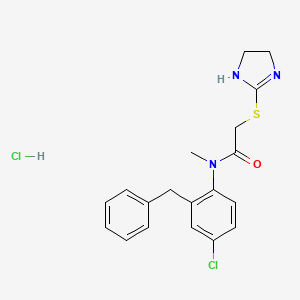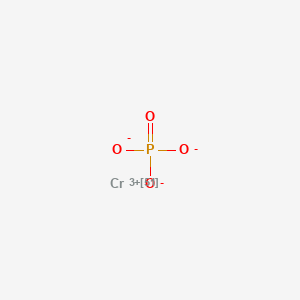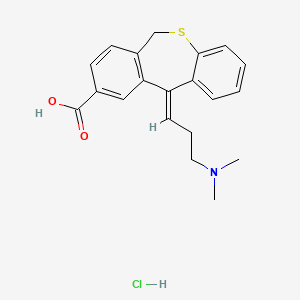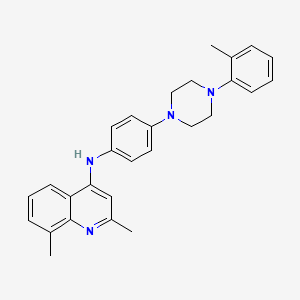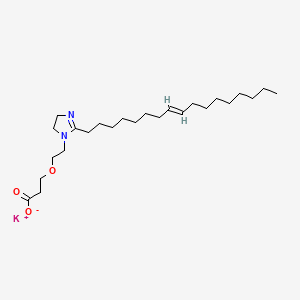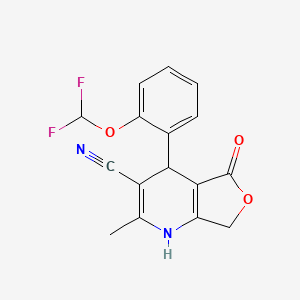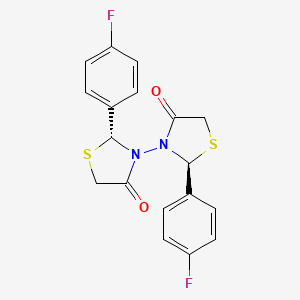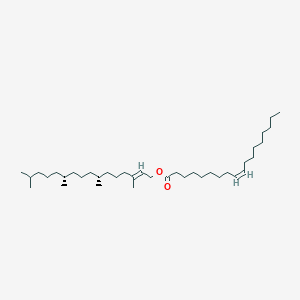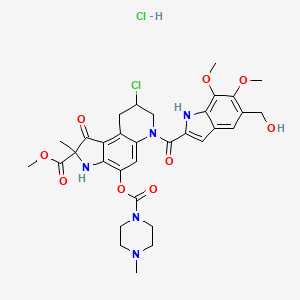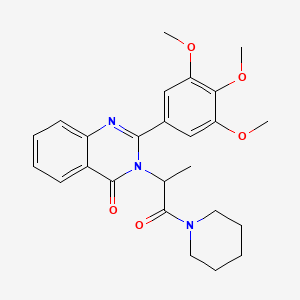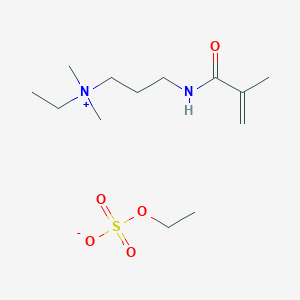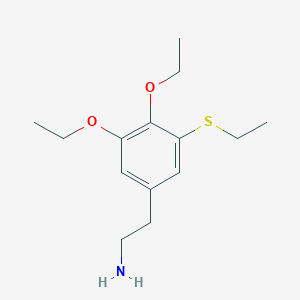
Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- is an organic compound with the molecular formula C14H23NO2S It is a derivative of benzeneethanamine, featuring ethoxy and ethylthio substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with benzeneethanamine as the core structure.
Thioether Formation: The ethylthio group is introduced at the 5 position through a nucleophilic substitution reaction using ethylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production of Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethylthio group to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted benzeneethanamines.
Applications De Recherche Scientifique
Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and ethylthio groups may enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneethanamine, 3,4-dimethoxy-: Similar structure but with methoxy groups instead of ethoxy and ethylthio groups.
Benzeneethanamine, 3,4,5-trimethoxy-: Contains three methoxy groups on the benzene ring.
Uniqueness
Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- is unique due to the presence of both ethoxy and ethylthio groups, which may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
90132-53-9 |
|---|---|
Formule moléculaire |
C14H23NO2S |
Poids moléculaire |
269.40 g/mol |
Nom IUPAC |
2-(3,4-diethoxy-5-ethylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO2S/c1-4-16-12-9-11(7-8-15)10-13(18-6-3)14(12)17-5-2/h9-10H,4-8,15H2,1-3H3 |
Clé InChI |
JSWFZFXPKROBKR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)CCN)SCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


